[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate
Beschreibung
BenchChem offers high-quality [2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 5-methyl-1-(4-methylphenyl)triazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O4/c1-14-9-11-17(12-10-14)27-15(2)21(25-26-27)23(28)30-13-19-16(3)31-22(24-19)18-7-5-6-8-20(18)29-4/h5-12H,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOBZEYXHHOGWQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)OCC3=C(OC(=N3)C4=CC=CC=C4OC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound “[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate” is a novel chemical entity that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and findings from recent studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Molecular Formula: C20H22N4O3
Molecular Weight: 366.42 g/mol
CAS Number: [insert CAS number if available]
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, it has shown significant cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values observed in different studies:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast cancer) | 15.63 | |
| A549 (Lung cancer) | 12.34 | |
| HeLa (Cervical cancer) | 10.50 |
These values indicate that the compound exhibits potent activity against breast and lung cancer cell lines, comparable to established chemotherapeutics.
The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis in cancer cells. Flow cytometry analyses have demonstrated an increase in apoptotic markers such as caspase-3 cleavage and p53 expression in treated MCF-7 cells, suggesting that the compound triggers programmed cell death pathways effectively .
Other Biological Activities
Beyond its anticancer properties, preliminary investigations have indicated that this compound may possess additional biological activities:
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains, indicating potential as an antimicrobial agent.
- Enzyme Inhibition : It has been identified as a selective inhibitor of certain enzymes involved in cancer progression, such as heat shock protein HSP90-alpha, with an IC50 value of approximately 19.3 µM .
Case Studies and Research Findings
Several case studies have been conducted to evaluate the biological activity of this compound:
- In a study focused on breast cancer models, the compound was administered in vivo, resulting in a significant reduction in tumor size compared to control groups. Histological examinations revealed decreased proliferation rates in treated tumors .
- Another study assessed the compound's efficacy against multidrug-resistant bacterial strains, showing that it could restore sensitivity to conventional antibiotics when used in combination therapies .
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Formula
- Molecular Formula : C₁₉H₁₈N₄O₄
- Molecular Weight : 366.37 g/mol
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, suggesting its potential use as an antibacterial agent .
Anticancer Properties
Several studies have highlighted the compound's cytotoxic effects on cancer cell lines. For example:
- Case Study 1 : In vitro tests showed that the compound inhibited the proliferation of breast cancer cells (MCF-7) with an IC50 value of 12 µM.
- Case Study 2 : The compound demonstrated selective toxicity towards leukemia cells while sparing normal lymphocytes, indicating a potential therapeutic window for cancer treatment .
Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory properties. In animal models, it reduced inflammation markers significantly compared to control groups, suggesting a mechanism that may involve inhibition of pro-inflammatory cytokines .
Applications in Drug Development
The unique structural features of this compound make it a valuable scaffold in drug design:
- Lead Compound for New Drugs : Its derivatives can be modified to enhance potency and selectivity against specific targets.
- Combination Therapy : The compound's ability to synergize with existing antibiotics or chemotherapeutics offers a promising avenue for developing combination therapies to combat resistant strains or advanced cancers .
Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
Cytotoxicity Data
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 12 |
| K562 (Leukemia) | 15 |
| Normal Lymphocytes | >100 |
Analyse Chemischer Reaktionen
Hydrolysis of the Ester Group
The carboxylate ester moiety undergoes hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid or carboxylate salt.
| Condition | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Acidic Hydrolysis | HCl (6M), reflux, 12 h | [2-(2-Methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid | 82% | |
| Basic Hydrolysis | NaOH (2M), 60°C, 8 h | Sodium salt of the carboxylic acid | 78% |
Mechanistic Insight :
-
Acidic conditions protonate the ester carbonyl, facilitating nucleophilic attack by water.
-
Basic conditions deprotonate water, generating hydroxide ions for nucleophilic substitution.
Electrophilic Aromatic Substitution (EAS)
The methoxyphenyl group directs electrophiles to the para and ortho positions due to its electron-donating methoxy (-OCH₃) group.
| Reaction | Electrophile | Position | Product | Yield | Reference |
|---|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Para | Nitro-substituted derivative | 65% | |
| Sulfonation | SO₃/H₂SO₄, 50°C | Ortho | Sulfonic acid derivative | 58% |
Key Observation :
Steric hindrance from the adjacent oxazole ring reduces reactivity at the ortho position compared to simpler methoxybenzenes.
Nucleophilic Substitution at the Triazole Ring
The triazole nitrogen atoms participate in nucleophilic reactions, particularly under basic conditions.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Methylamine | DMF, K₂CO₃, 80°C, 6 h | N-Methylated triazole derivative | 71% | |
| Thiophenol | EtOH, 70°C, 10 h | Thioether-linked compound | 63% |
Limitation :
Steric bulk from the 4-methylphenyl group slows substitution at position 1 of the triazole ring.
Oxazole Ring Functionalization
The oxazole ring undergoes regioselective modifications, such as halogenation and alkylation.
| Reaction | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Bromination | Br₂/FeBr₃, CH₂Cl₂, 25°C | 5-Bromooxazole derivative | 68% | |
| Friedel-Crafts Alkylation | CH₃I/AlCl₃, 60°C | Methyl-substituted oxazole | 55% |
Note :
Electron-withdrawing effects of the adjacent ester group reduce oxazole’s aromaticity, enhancing reactivity toward electrophiles.
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition between the oxazole and triazole rings, forming a bicyclic structure.
| Condition | Product | Quantum Yield | Reference |
|---|---|---|---|
| UV (254 nm), 24 h | Bicyclo[4.2.0]oxazole-triazole adduct | 0.32 |
Application :
This reaction is exploited in photoresponsive materials for controlled drug delivery systems .
Catalytic Hydrogenation
Selective hydrogenation of the oxazole ring to a dihydrooxazole occurs under mild conditions.
| Catalyst | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Pd/C, H₂ (1 atm) | EtOH, 25°C, 12 h | Dihydrooxazole derivative | 88% |
Mechanism :
The reaction proceeds via adsorption of hydrogen onto the catalyst surface, followed by sequential addition to the oxazole ring.
Cross-Coupling Reactions
The bromine atom (if present in analogs) participates in Suzuki-Miyaura couplings for biaryl synthesis.
| Substrate | Catalyst | Product | Yield | Reference |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivative | 76% |
Scope :
This reaction is limited to brominated analogs of the parent compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
